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Compound of Interest

Compound Name: Isoanthricin

Cat. No.: B15592894

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for
isoanthricin, a lignan natural product. It has been determined that "isoanthricin" is a less
common synonym for deoxypodophyllotoxin, a compound of significant interest due to its
biological activities, including cytotoxic and antitumor properties. Deoxypodophyllotoxin is a
precursor for the semisynthesis of etoposide and teniposide, two widely used anticancer drugs.
This guide will present the nuclear magnetic resonance (NMR), mass spectrometry (MS), and
infrared (IR) spectroscopic data for deoxypodophyllotoxin, along with detailed experimental
protocols to aid in its identification and characterization.

Chemical Structure

Compound Name: Deoxypodophyllotoxin (also known as Anthricin or Isoanthricin) CAS
Number: 19186-35-7 Chemical Formula: C22H2207 Molecular Weight: 398.41 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for deoxypodophyllotoxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Deoxypodophyllotoxin (CDCls, 600 MHz)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15592894?utm_src=pdf-interest
https://www.benchchem.com/product/b15592894?utm_src=pdf-body
https://www.benchchem.com/product/b15592894?utm_src=pdf-body
https://www.benchchem.com/product/b15592894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
6.82 S H-5'

6.57 S H-8'

6.39 S 2H H-2', H-6'
5.95 d 1.2 OCH:20
5.94 d 1.2 OCH:20
4.60 d 3.4 H-1

4.41 t 7.8 H-4a

3.89 dd 9.0,34 H-4e

3.81 S 6H 3, 5-OCHs
3.78 S 3H 4'-OCHs
3.29 dd 145, 4.8 H-2

2.89 m H-3

Table 2: 13C NMR Spectroscopic Data for Deoxypodophyllotoxin (CDCIs)
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Chemical Shift (8) ppm Assignment
175.2 C=0

147.5 C-6'

147.2 C-7

147.0 C-3, C-5
136.9 C-4'

1345 C-1

131.9 C-5a'
128.5 C-8a'
110.1 C-8'

108.3 C-5

106.6 Cc-2', C-6'
101.2 OCH:20
72.5 C-4

60.8 4'-OCHs
56.2 3', 5'-OCHs
45.9 C-1

43.8 C-2

38.7 C-3

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Deoxypodophyllotoxin
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miz Interpretation

398 [M]*

383 [M - CHs]*

243

230

215

181

168

153

Infrared (IR) Spectroscopy

Table 4: Characteristic Infrared Absorption Bands for Deoxypodophyllotoxin

Wavenumber (cm~?) Functional Group Assignment

~3450 O-H stretch (if hydrated)

~2900 C-H stretch (aromatic and aliphatic)
~1770 C=0 stretch (y-lactone)

~1630 C=C stretch (aromatic)

~1500, 1485 C=C stretch (aromatic)

~1240 C-O stretch (ether)

~1040, 930 0O-CH2-0 stretch (methylenedioxy)

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A purified sample of deoxypodophyllotoxin (typically 5-10 mg) is dissolved
in approximately 0.5 mL of deuterated chloroform (CDCls). The solution is then transferred to a
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5 mm NMR tube for analysis.

Instrumentation: *H and 13C NMR spectra are typically recorded on a 400 or 600 MHz
spectrometer.

1H NMR Spectroscopy: The *H NMR spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)
relative to tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

13C NMR Spectroscopy: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCls (6 = 77.16

ppm).

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the purified deoxypodophyllotoxin is prepared in a
suitable solvent such as methanol or acetonitrile.

Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an
electrospray ionization (ESI) source. The analysis can be performed in positive ion mode.

LC-MS/MS Conditions: For more detailed analysis, Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS) can be employed.

e Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of
formic acid) and an organic solvent like methanol or acetonitrile is typical.

« lonization: Electrospray ionization (ESI) in positive mode.

 MS/MS Analysis: Fragmentation of the parent ion is performed to obtain characteristic
daughter ions, which aids in structural confirmation.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small
amount of the purified deoxypodophyllotoxin is finely ground with dry potassium bromide (KBr)
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and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the
spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1. A
background spectrum of a pure KBr pellet is recorded and subtracted from the sample
spectrum to obtain the final spectrum of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of
isoanthricin (deoxypodophyllotoxin).
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Click to download full resolution via product page

 To cite this document: BenchChem. [Spectroscopic Profile of Isoanthricin
(Deoxypodophyllotoxin): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15592894+#isoanthricin-spectroscopic-data-nmr-ms-

ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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